molecular formula C21H21N5O3S B2701565 5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851809-13-7

5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2701565
CAS No.: 851809-13-7
M. Wt: 423.49
InChI Key: JJFZPQIDJQXIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiazolo[3,2-b][1,2,4]triazole ring, and a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting with the preparation of the furan ring and the thiazolo[3,2-b][1,2,4]triazole ring. One common method involves the use of Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan with hydroxy phenyl boronic acids under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nitration using nitric acid, bromination using bromine, and acylation using acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of the furan ring typically results in the formation of nitro derivatives.

Scientific Research Applications

5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel compound that integrates multiple pharmacologically relevant moieties. Its complex structure suggests potential interactions with various biological targets, leading to significant biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole-thiazole core structure with a piperazine group and a furan carbonyl moiety. The presence of these functional groups enhances its reactivity and potential biological interactions.

Property Details
Molecular Formula C24H21N5O4S
CAS Number 851809-13-7
IUPAC Name 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Intermediate : Reaction of furan-2-carboxylic acid with piperazine under acidic conditions.
  • Triazole-Thiazole Core Synthesis : Cyclization of appropriate precursors at elevated temperatures.
  • Coupling Reaction : Final coupling of the piperazine intermediate with the triazolo-thiazole core using coupling agents like EDCI.

These methods allow for the introduction of various substituents that can modulate the biological activity of the compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Research highlights the compound's potential in oncology. For instance, it has demonstrated moderate to significant efficacy against human breast cancer cells. The IC50 values for related compounds in similar structural classes have been reported as follows:

Compound IC50 (µM)
5e18
Olaparib57.3

The compound's anticancer activity is attributed to its ability to inhibit PARP1 activity and induce apoptosis in cancer cells through pathways involving H2AX phosphorylation and caspase activation .

The proposed mechanism involves:

  • Targeting Specific Enzymes : Interaction with kinases and G-protein coupled receptors (GPCRs).
  • Modulating Signaling Pathways : Inhibition of pathways like PI3K/Akt that are crucial for cell proliferation and survival.

Case Studies

  • Breast Cancer Cell Line Studies : In a study evaluating various derivatives, compounds similar to 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol showed promising results in inhibiting PARP1 activity and enhancing apoptosis markers .
  • Antifungal Activity Evaluation : A review on 1,2,4-triazoles indicated that derivatives containing this structure have shown broad antifungal activity, suggesting that similar compounds might be effective against fungal pathogens .

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14-22-21-26(23-14)20(28)18(30-21)17(15-6-3-2-4-7-15)24-9-11-25(12-10-24)19(27)16-8-5-13-29-16/h2-8,13,17,28H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFZPQIDJQXIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.